molecular formula C17H16ClN3O3S2 B11371135 methyl 2-({[5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({[5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11371135
M. Wt: 409.9 g/mol
InChI Key: UHOKASKDFMBXAQ-UHFFFAOYSA-N
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Description

METHYL 2-[5-CHLORO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[5-CHLORO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate amines with chloro-substituted pyrimidines under controlled conditions.

    Introduction of the prop-2-en-1-ylsulfanyl group: This step involves the substitution reaction where a suitable thiol reacts with the pyrimidine derivative.

    Cyclopenta[b]thiophene ring formation: This can be synthesized through cyclization reactions involving sulfur-containing intermediates.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[5-CHLORO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and biological pathways.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use as an intermediate in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-[5-CHLORO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: can be compared with other heterocyclic compounds that feature similar structural motifs, such as:

Uniqueness

The uniqueness of METHYL 2-[5-CHLORO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE lies in its combined structural features, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C17H16ClN3O3S2

Molecular Weight

409.9 g/mol

IUPAC Name

methyl 2-[(5-chloro-2-prop-2-enylsulfanylpyrimidine-4-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H16ClN3O3S2/c1-3-7-25-17-19-8-10(18)13(20-17)14(22)21-15-12(16(23)24-2)9-5-4-6-11(9)26-15/h3,8H,1,4-7H2,2H3,(H,21,22)

InChI Key

UHOKASKDFMBXAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NC(=NC=C3Cl)SCC=C

Origin of Product

United States

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